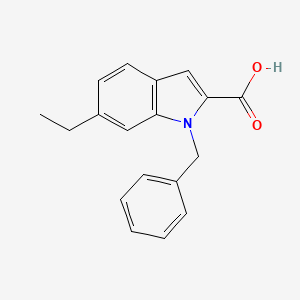

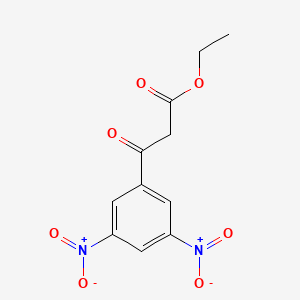

1-(2-Ethylhexyl)-4-nitro-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . “1-(2-Ethylhexyl)” suggests a substitution on the pyrazole ring with a 2-ethylhexyl group, which is a common moiety in various chemical compounds . The “4-nitro” indicates a nitro group (-NO2) substitution at the 4th position of the pyrazole ring.

Chemical Reactions Analysis

As a nitro compound, it might participate in reactions typical for nitro compounds, such as reduction. The pyrazole ring might undergo reactions typical for aromatic heterocycles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, which isn’t fully clear without further information .Aplicaciones Científicas De Investigación

Facile Synthesis and Antimicrobial Activity : A study by Banoji et al. (2022) detailed a synthetic method for pyrazol-4-yl- and 2H-chromene-based substituted anilines, which can be derived from pyrazole aldehydes like 1-(2-Ethylhexyl)-4-nitro-1H-pyrazole. This method demonstrated potential applications in developing fluorescence probes for biological imaging and significant antibacterial and antifungal activity (Banoji et al., 2022).

Synthesis of Pyrazolo Derivatives and Biological Activity : Research by Titi et al. (2020) explored the synthesis of pyrazole derivatives, including those related to this compound, and examined their biological activity against breast cancer and microbes. This indicates the compound's relevance in medicinal chemistry and drug development (Titi et al., 2020).

Experimental and Theoretical Investigations : A study conducted by Evecen et al. (2016) involved the synthesis of a pyrazole compound closely related to this compound. They performed experimental and theoretical investigations, including X-ray diffraction, IR, NMR, and density functional method (DFT) calculations. This research contributes to our understanding of the molecular structure and properties of pyrazole compounds (Evecen et al., 2016).

Synthesis of Nitro and Amino N-Heterocycles : Takagi et al. (1987) investigated the synthesis of nitro derivatives of pyrazole, including those related to this compound, and their transformation into amino derivatives. This research is significant in the field of heterocyclic chemistry (Takagi et al., 1987).

Synthesis of Condensed Pyrazoles : Arbačiauskienė et al. (2011) explored the synthesis of condensed pyrazoles using ethyl triflyloxy-1H-pyrazole-4-carboxylates, demonstrating the versatility of pyrazole derivatives in creating complex chemical structures (Arbačiauskienė et al., 2011).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-(2-ethylhexyl)-4-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-3-5-6-10(4-2)8-13-9-11(7-12-13)14(15)16/h7,9-10H,3-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMQTGNDWSKDGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN1C=C(C=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362148.png)

![3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362160.png)

![3-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362162.png)